2,2,4,4-Tetramethylbicyclo[1.1.0]butane
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Overview
Description
2,2,4,4-Tetramethylbicyclo[1.1.0]butane is a highly strained bicyclic hydrocarbon with the molecular formula C8H14 . This compound is characterized by its unique structure, which includes two fused cyclopropane rings. The high strain energy within the molecule makes it an interesting subject for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane typically involves intramolecular carbenoid insertions. One common method includes the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with a strong base, followed by treatment with a carbenoid precursor . The reaction conditions often require low temperatures and inert atmospheres to prevent decomposition of the highly reactive intermediates .
Industrial Production Methods: While industrial-scale production methods for 2,2,4,4-Tetramethylbicyclo[11The challenges associated with its production include managing the high strain energy and reactivity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane undergoes various types of chemical reactions, including:
Substitution: Substitution reactions can occur at the bridgehead carbons, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of less strained hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,2,4,4-Tetramethylbicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4,4-Tetramethylbicyclo[1.1.0]butane involves its high strain energy, which makes it highly reactive. The compound can undergo strain-release reactions, where the release of strain energy drives the formation of new bonds and products . The molecular targets and pathways involved often include nucleophilic or electrophilic attack at the bridgehead carbons, leading to ring-opening or substitution reactions .
Comparison with Similar Compounds
2,2,4,4-Tetraethylbicyclo[1.1.0]butane: Similar in structure but with ethyl groups instead of methyl groups.
Bicyclo[1.1.0]butane: The parent compound without any substituents.
1,1,3,3-Tetramethylbicyclo[1.1.0]butane: A related compound with different substitution patterns.
Uniqueness: 2,2,4,4-Tetramethylbicyclo[1.1.0]butane is unique due to its high degree of molecular strain and the presence of four methyl groups, which influence its reactivity and stability . The compound’s ability to undergo strain-release reactions makes it a valuable tool in synthetic chemistry and materials science .
Properties
CAS No. |
30494-12-3 |
---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
2,2,4,4-tetramethylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C8H14/c1-7(2)5-6(7)8(5,3)4/h5-6H,1-4H3 |
InChI Key |
QEVPFFZIZUDYOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C2(C)C)C |
Origin of Product |
United States |
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